Isobornyl acrylate

Descripción general

Descripción

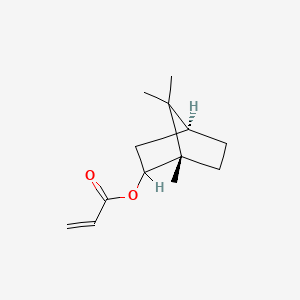

Isobornyl acrylate is an organic compound that belongs to the class of acrylate esters. It is derived from isoborneol and acrylic acid. This compound is known for its unique bicyclic structure, which imparts significant rigidity and thermal stability to the polymers formed from it. This compound is widely used in the production of various polymers, coatings, and adhesives due to its excellent adhesion properties, good chemical resistance, and low shrinkage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isobornyl acrylate can be synthesized through a condensation reaction between isoborneol and acrylic acid or acrylic anhydride in the presence of a catalyst. The reaction typically involves heating the reactants in a solvent, such as toluene, and using a catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Another method involves the reaction of camphene with acrylic acid in the presence of a cationic acid ion-exchange resin as a catalyst. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often employs a continuous process where isoborneol and acrylic acid are fed into a reactor containing a catalyst. The reaction mixture is continuously stirred and heated to maintain the desired reaction temperature. The product is then separated and purified through distillation .

Análisis De Reacciones Químicas

Types of Reactions

Isobornyl acrylate undergoes various types of chemical reactions, including:

Polymerization: It can polymerize when exposed to free radicals, forming polymers with increased glass transition temperature and improved mechanical properties.

Esterification: It can react with alcohols to form esters.

Addition Reactions: It can participate in addition reactions with various nucleophiles.

Common Reagents and Conditions

Free Radical Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under UV light or heat.

Esterification: Catalyzed by acids like sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Major Products

Polymers: High-performance polymers with excellent thermal stability and mechanical strength.

Esters: Various esters formed through esterification reactions.

Aplicaciones Científicas De Investigación

Coatings

Isobornyl acrylate is widely used in the production of high-performance coatings:

- Automotive Coatings : It enhances durability and resistance to environmental factors.

- UV-Curable Coatings : Its low volatility contributes to improved curing processes.

- High Solid Coatings : It allows for the formulation of coatings with reduced solvent content, thus minimizing environmental impact.

Performance Characteristics :

- High glass transition temperature (Tg)

- Excellent hardness and chemical resistance

- Good adhesion properties

| Application Type | Key Benefits |

|---|---|

| Automotive Coatings | Durability, weather resistance |

| UV-Curable Coatings | Fast curing times, low VOC emissions |

| High Solid Coatings | Reduced solvent use, environmental compliance |

Adhesives

In adhesive formulations, this compound serves as a key component:

- Tackifiers : Improves adhesion properties in various substrates.

- Dental Resins : Reduces polymerization shrinkage in restorative materials.

Case Study :

A study demonstrated the effectiveness of this compound in dental resins, where it significantly lowered shrinkage rates during polymerization, enhancing the longevity and performance of dental restoratives .

Medical Applications

This compound has gained attention in the medical field:

Bone Cement

Recent research indicates that this compound can be incorporated into bone cement formulations to enhance antibacterial properties and mechanical strength. A study reported that bone cement with 30 wt% this compound exhibited:

- Antibacterial activity against Staphylococcus aureus (81% efficacy)

- Compressive strength of 72.10 MPa

This development suggests significant potential for improving outcomes in orthopedic surgeries .

Allergic Reactions and Safety Concerns

While this compound offers numerous benefits, it has also been associated with allergic contact dermatitis in certain patients using medical devices containing this compound. Reports indicate sensitization cases linked to its use in glucose monitoring systems .

Mecanismo De Acción

Isobornyl acrylate exerts its effects primarily through polymerization. When exposed to free radicals, the acrylate group undergoes polymerization, forming long polymer chains. The bicyclic structure of this compound contributes to the rigidity and thermal stability of the resulting polymers . The monofunctionality of this compound minimizes crosslinking, providing coatings and inks with good hardness, flexibility, and impact resistance .

Comparación Con Compuestos Similares

Similar Compounds

Isobornyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.

Acrylic acid isobornyl ester: Another name for isobornyl acrylate.

Uniqueness

This compound is unique due to its combination of high rigidity, thermal stability, and low shrinkage. Its bicyclic structure imparts significant mechanical strength to the polymers formed from it, making it a preferred choice for applications requiring high-performance materials .

Propiedades

Número CAS |

5888-33-5 |

|---|---|

Fórmula molecular |

C13H20O2 |

Peso molecular |

208.30 g/mol |

Nombre IUPAC |

[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate |

InChI |

InChI=1S/C13H20O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3/t9-,10?,13+/m0/s1 |

Clave InChI |

PSGCQDPCAWOCSH-BOURZNODSA-N |

SMILES |

CC1(C2CCC1(C(C2)OC(=O)C=C)C)C |

SMILES isomérico |

C[C@]12CC[C@H](C1(C)C)CC2OC(=O)C=C |

SMILES canónico |

CC1(C2CCC1(C(C2)OC(=O)C=C)C)C |

Key on ui other cas no. |

5888-33-5 |

Descripción física |

Pellets or Large Crystals; NKRA; Liquid |

Pictogramas |

Irritant; Environmental Hazard |

Números CAS relacionados |

30323-87-6 |

Sinónimos |

isobornyl acrylate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.